(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a triazole ring. Pyrimidine is a basic structure in many biological compounds, such as the nucleobases cytosine, thymine, and uracil . Piperidine is a common structure in many pharmaceuticals, and triazole is a core structure in a variety of drugs due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrimidine and triazole rings are planar, while the piperidine ring is not. The presence of the oxygen and nitrogen atoms could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring can undergo reactions at the carbon atoms adjacent to the nitrogen atoms. The piperidine ring can undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The triazole ring is relatively stable but can react with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar triazole ring and the potential for hydrogen bonding could affect the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Bohlmann-Rahtz Heteroannulation Reactions : A study demonstrates the synthesis of complex compounds via Bohlmann-Rahtz heteroannulation, indicating a method that might be relevant for constructing the pyrimidinyl component of the compound (Bagley et al., 2005).
- Acid-base and Complex-forming Abilities : Research into the acid-base properties and complex-forming capabilities of pyrimidinone derivatives suggests potential for metal coordination, which may influence the design of novel compounds with specific chemical or biological functionalities (Pod'yachev et al., 1994).
- Tautomerism and Metal Complexation : Investigations into the tautomerism and metal complexation of related compounds, specifically oxazolines, have been reported, shedding light on their structural dynamics and potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).
Potential Pharmacological Activities
- Antibacterial and Anticancer Properties : Novel benzodifuranyl derivatives, including structures similar to the query compound, have been synthesized and shown to possess significant anti-inflammatory, analgesic, and COX-2 inhibitory activities, suggesting potential pharmacological applications (Abu‐Hashem et al., 2020).
- Antimicrobial Activity : Synthesis and in vitro evaluation of piperidin-4-yl)methanone oxime derivatives revealed good antimicrobial activity against selected pathogenic bacterial and fungal strains, indicating the relevance of the piperidine moiety in designing compounds with antimicrobial properties (Mallesha & Mohana, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-11(2)16-9-17-14(10)23-8-12-3-5-21(6-4-12)15(22)13-7-18-20-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCSRUYXYZECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NNN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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